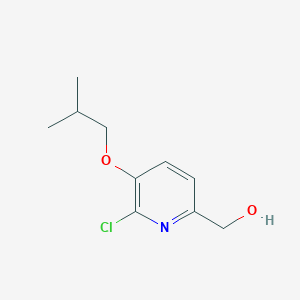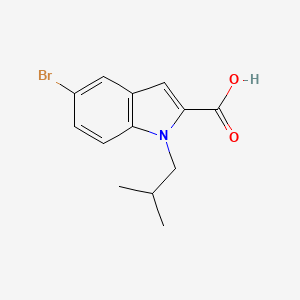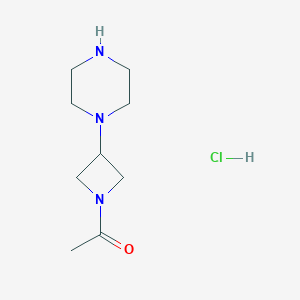
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride
説明
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, commonly referred to as PEPE-HCl, is an organic compound and a derivative of piperazine. It is a white crystalline solid which is soluble in water and ethanol. PEPE-HCl is a versatile compound that is used in a variety of scientific research applications.
科学的研究の応用
Antibacterial and Antifungal Applications
- Azole-containing Piperazine Derivatives : Azole-containing piperazine derivatives, including those related to 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride, have demonstrated notable antibacterial and antifungal activities in vitro, showing potential as broad-spectrum antimicrobials (Gan, Fang, & Zhou, 2010).
Antipsychotic Potential
- Aryl Piperazine-Ethanone Derivatives : Certain derivatives, closely related to the compound , have shown significant anti-dopaminergic and anti-serotonergic activity, indicating potential use in antipsychotic treatments (Bhosale et al., 2014).
Anticancer Activities
- Triazine Derivatives with Piperazine Amide Moiety : 1,2,4-Triazine derivatives bearing piperazine amide moieties, similar in structure to this compound, have shown promising anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014).
Chemical Synthesis and Transformation
- Synthesis of Functionalized Piperazines : Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from compounds like this compound, have been synthesized and transformed into functionalized piperazines, highlighting their role in chemical synthesis (Dekeukeleire et al., 2012).
Analgesic and Anti-inflammatory Activities
- Benzoxazolinone-Substituted Piperazine Derivatives : Derivatives of benzoxazolinone and piperazine have exhibited significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in pain management and inflammation control (Palaska et al., 1993).
作用機序
Target of Action
It is known that piperazine derivatives, which are structurally similar, have a wide range of biological activities and can act as dopamine and serotonin antagonists .
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function .
Result of Action
Similar compounds have been found to exhibit antibacterial activity .
生化学分析
Biochemical Properties
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it can bind to specific proteins, influencing their function and activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the biochemical activity of the target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity or altering their substrate specificity. Additionally, it can interact with transcription factors, leading to changes in the expression of target genes. These molecular interactions are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which are important considerations for its use in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities. Additionally, it can influence the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and therapeutic potential. Understanding the transport and distribution of this compound is crucial for optimizing its use in research and clinical applications .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can modulate its interactions with biomolecules and its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXVFNUOSIRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)

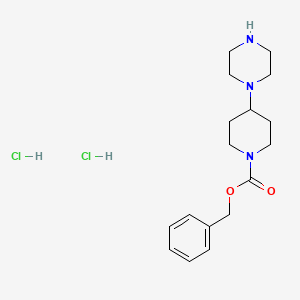

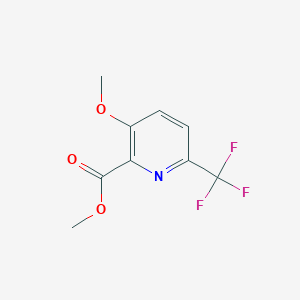
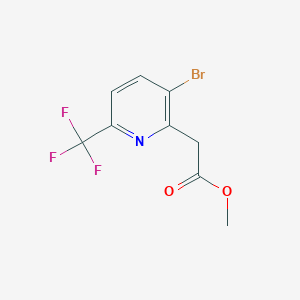
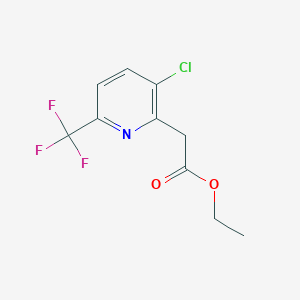
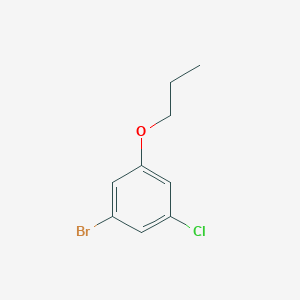
![Sodium 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1412789.png)
![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)
